Triethyl 2-phosphonopropionate

Vue d'ensemble

Description

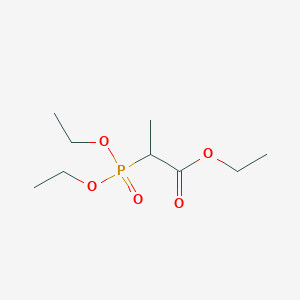

Triethyl 2-phosphonopropionate (CAS: 3699-66-9, molecular formula: C₉H₁₉O₅P) is a phosphonate ester widely utilized in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions to form α,β-unsaturated esters. Its structure features a propionate backbone with a diethylphosphonate group at the β-position, enabling efficient olefination with aldehydes and ketones . Key physical properties include a boiling point of 143–144°C (12 mmHg) and a density of 1.110 g/cm³ . The compound is commercially available, with applications spanning pharmaceuticals, agrochemicals, and fragrance synthesis .

Méthodes De Préparation

Laboratory-Scale Synthesis of Triethyl 2-Phosphonopropionate

Core Reaction Mechanism

The primary synthetic route involves the nucleophilic substitution of ethyl propionate with triethyl phosphite in the presence of a strong base, typically sodium hydride (NaH) . The reaction proceeds via a Michaelis-Arbuzov-type mechanism, where the base deprotonates ethyl propionate to generate a carbanion intermediate. This intermediate reacts with triethyl phosphite to form the phosphonate ester (Figure 1).

Figure 1: Reaction mechanism for the synthesis of this compound .

Standard Laboratory Procedure

-

Reagents and Stoichiometry :

-

Reaction Conditions :

-

Workup :

Table 1: Key Parameters for Laboratory Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Yield (crude) | 75–85% | |

| Purity (pre-purification) | 90–92% (GC analysis) | |

| Solvent | THF | |

| Base | Sodium hydride |

Purification and Isolation Techniques

Fractional Distillation

The crude product is purified via fractional distillation under reduced pressure to isolate this compound . Optimal conditions include:

Table 2: Distillation Parameters

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield . Key advantages include:

-

Temperature control : ±0.5°C precision via integrated cooling jackets.

-

Residence time : 30–45 minutes, significantly shorter than batch processes .

Table 3: Industrial vs. Laboratory Synthesis Comparison

| Parameter | Industrial | Laboratory |

|---|---|---|

| Reactor type | Continuous flow | Batch (round-bottom flask) |

| Annual output | 10–50 metric tons | 100 g–1 kg |

| Purity | 98–99% | 95–97% |

| Energy efficiency | 40% higher | Baseline |

Catalyst Optimization

Recent advancements focus on replacing sodium hydride with milder bases (e.g., potassium tert-butoxide) to reduce exothermicity and improve safety .

Reaction Condition Optimization

Temperature Effects

-

Below 60°C : Incomplete reaction due to insufficient activation energy.

-

70–80°C : Side reactions (e.g., ester decomposition) reduce yield .

Solvent Screening

-

THF : Optimal polarity for stabilizing intermediates.

-

Diethyl ether : Lower yields (60–65%) due to poor solubility .

Quality Control and Characterization

Spectroscopic Analysis

Chromatographic Validation

Table 4: Standard Characterization Data

| Technique | Key Result | Source |

|---|---|---|

| Refractive index | 1.431–1.433 (20°C) | |

| Density | 1.111 g/mL (25°C) | |

| Flash point | 88°C |

Comparative Analysis of Synthetic Routes

Alternative Pathways

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Triethyl 2-phosphonopropionate can undergo oxidation reactions to form phosphonic acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates.

Applications De Recherche Scientifique

Synthetic Applications

TEPP is utilized as a reactant in various synthetic pathways:

- Intramolecular Conjugate Addition : TEPP is involved in the synthesis of floresolide B, showcasing its utility in complex organic syntheses .

- Chemoenzymatic Synthesis : It plays a role in one-pot synthesis processes, particularly for γ-butyrolactones, demonstrating its effectiveness in streamlining chemical reactions .

- Asymmetric Synthesis : TEPP is used in enantioselective synthesis, such as the production of spiroindane di-Me acetic acid via asymmetric hydrogenation, emphasizing its importance in creating chiral compounds .

- Diels-Alder Reactions : The compound is also applicable in stereoselective intramolecular Diels-Alder reactions, which are valuable for constructing cyclic structures in organic chemistry .

Electrolyte Additive

Recent research highlights TEPP's role as a high-dipole-moment electrolyte additive. This application is particularly relevant in enhancing the performance of battery systems by improving ionic conductivity and stability under various conditions . The findings suggest that TEPP can significantly impact the efficiency and longevity of energy storage devices.

Biological Applications

TEPP has been explored for its potential biological activities:

- Pharmacological Studies : Investigations into conformationally restricted analogs of amino acids have utilized TEPP to understand better their pharmacological properties . This research indicates that TEPP can serve as a scaffold for developing new therapeutic agents.

Data Table: Summary of Applications

Case Studies

- Floresolide B Synthesis :

- Battery Performance Improvement :

- Pharmacological Characterization :

Mécanisme D'action

The mechanism of action of triethyl 2-phosphonopropionate involves its role as a reactant in various organic reactions. In the Horner-Wadsworth-Emmons reaction, it acts as a phosphonate ester, facilitating the formation of carbon-carbon double bonds. The molecular targets and pathways involved include the formation of stabilized carbanions, which then react with aldehydes or ketones to form the desired products .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Triethyl Phosphonoacetate

- Structure: Lacks the methyl substituent present in triethyl 2-phosphonopropionate.

- Reactivity : Less steric hindrance enhances reactivity with bulkier substrates but may reduce selectivity.

- Applications: Used in HWE reactions; however, this compound demonstrates superior E:Z selectivity (7:1) in forming trisubstituted alkenes .

- Cost: Priced lower (25g at $9.50) compared to this compound (50g at $28.00), reflecting differences in synthesis complexity .

Triethyl 2-Methyl-2-Phosphonopropionate (2h)

- Structure : Features an additional methyl group at the α-position.

- Synthesis Challenges: Methylation of triethyl phosphonoacetate yields inseparable mixtures, complicating purification .

- Reactivity: Increased steric bulk may hinder reaction rates compared to this compound.

Triethyl 2-Phenyl-2-Phosphonoacetate (2i)

- Structure : Incorporates a phenyl group instead of a methyl group.

- Reactivity : The electron-withdrawing phenyl group alters electronic effects, leading to distinct Curtius reaction intermediates (e.g., crystallized structures 4 and 5 ) .

Reactivity and Selectivity

This compound excels in stereoselective syntheses:

- E:Z Selectivity : Achieves 7:1 selectivity in HWE reactions with aldehydes, attributed to steric and electronic effects .

- Yield: Delivers 72% yield in the synthesis of ethyl 2-methyldec-2-enoate, outperforming less specialized phosphonates .

- Substrate Compatibility : Effective with both aliphatic (e.g., octanal) and aromatic ketones, forming tetrasubstituted acrylates in high yields .

Physical and Chemical Properties Comparison

| Property | This compound | Triethyl Phosphonoacetate | Triethyl 2-Methyl-2-Phosphonopropionate |

|---|---|---|---|

| Molecular Formula | C₉H₁₉O₅P | C₇H₁₅O₅P | C₁₀H₂₁O₅P |

| CAS Number | 3699-66-9 | 867-13-0 | Not reported |

| Boiling Point (°C/mmHg) | 143–144 (12) | 110–112 (1.5) | N/A |

| Density (g/cm³) | 1.110 | 1.130 | N/A |

| Hazard Classification | 4-3-III (Flammable) | Similar | N/A |

Research Findings

- High-Yield Acrylate Formation: Gallagher and Webb demonstrated that this compound reacts with ketones to form tetrasubstituted acrylates in >90% yields, surpassing other phosphonates .

- Stereochemical Control: In 2-methylisoborneol biosynthesis, the compound enabled separation of E/Z isomers (5:2 ratio), crucial for enantiopure terpenoid production .

- Mechanistic Insights : Sinisterra highlighted the role of barium hydroxide’s microcrystalline structure in achieving high E:Z selectivity during HWE reactions .

Activité Biologique

Triethyl 2-phosphonopropionate (TEPP) is a chemical compound with significant applications in organic synthesis and biological research. Its unique structure, characterized by a phosphonate group, makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules. This article explores the biological activity of TEPP, focusing on its mechanisms of action, applications in medicinal chemistry, and potential therapeutic uses.

- Molecular Formula : C₉H₁₉O₅P

- Molecular Weight : 238.22 g/mol

- CAS Number : 3699-66-9

- IUPAC Name : Ethyl 2-diethoxyphosphorylpropanoate

TEPP is a clear, colorless liquid that is miscible with organic solvents such as chloroform and methanol. Its chemical structure includes a phosphonate group which is crucial for its reactivity in various chemical transformations.

1. Synthesis Applications

TEPP is primarily used as a reagent in several important synthetic pathways:

- Horner-Wadsworth-Emmons Reaction : TEPP plays a critical role in the formation of α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis. For example, it has been utilized to synthesize pinnaic acid from aldehydes with high selectivity .

- Chemoenzymatic Synthesis : It has been employed in one-pot syntheses to produce gamma-butyrolactones, showcasing its utility in creating complex cyclic structures .

2. Biological Research Applications

TEPP has demonstrated potential biological activities beyond its synthetic applications:

- Inhibition of Epstein-Barr Virus (EBV) : Studies indicate that TEPP can act as an inhibitor of EBV transmission and infections, suggesting potential therapeutic applications in virology .

- Insecticidal Studies : Research has shown that TEPP exhibits efficacy against various bacterial strains and may have applications in developing insecticides .

Table 1: Summary of Biological Activities and Applications of TEPP

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Used in Horner-Wadsworth-Emmons reactions for synthesizing unsaturated compounds. |

| Virology | Inhibits Epstein-Barr virus transmission and infections. |

| Insecticide Development | Evaluated for efficacy against various bacteria and pests. |

| Organic Synthesis | Key reagent in chemoenzymatic one-pot syntheses of complex molecules. |

Case Study: Synthesis of Pinnaic Acid

In one notable study, TEPP was used under Masamune-Roush conditions to facilitate the synthesis of pinnaic acid. The reaction yielded a trisubstituted diene with high E/Z selectivity, demonstrating TEPP's effectiveness as a building block in complex organic syntheses .

Q & A

Basic Research Questions

Q. What are the common synthetic applications of triethyl 2-phosphonopropionate in organic chemistry?

this compound is widely used in Horner-Wadsworth-Emmons (HWE) reactions to synthesize α,β-unsaturated esters, which are key intermediates in natural product synthesis. For example, it facilitates the formation of conjugated dienes via reaction with carbonyl compounds under basic conditions (e.g., K₂CO₃ in ethanol at 100°C) . It has also been employed in the stereoselective synthesis of terpene derivatives, such as 2-methylnerol and 2-methylgeraniol, through LiAlH₄ reduction of intermediates .

Key Reaction Conditions Table:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| HWE Reaction | K₂CO₃, EtOH, 100°C | α,β-unsaturated esters | |

| Reduction | LiAlH₄, THF | Terpene alcohols (e.g., 2-methylnerol) |

Q. What physical and chemical properties of this compound are critical for experimental design?

Key properties include:

- Boiling Point : 143–144°C at 12 mm Hg .

- Density : 1.110 g/mL .

- Solubility : Miscible with polar aprotic solvents (e.g., THF, CH₂Cl₂) and ethanol . These properties guide solvent selection, reaction temperature optimization, and purification steps (e.g., column chromatography) .

Q. How should researchers handle and store this compound to ensure stability?

Store in a cool, dry environment under inert gas (argon) to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., dry THF) for reactions, as moisture can degrade phosphonate esters .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-temperature applications of this compound?

In reactions requiring cryogenic conditions (e.g., -76°C), use n-butyllithium in THF under argon to deprotonate the phosphonate, ensuring efficient nucleophilic attack on electrophilic substrates. Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time .

Q. What strategies resolve contradictions in environmental or toxicological data for phosphonate derivatives like this compound?

Cross-reference EPA risk evaluation frameworks (e.g., data quality metrics from EPA TCEP reports) to assess reliability. For example:

- Prioritize peer-reviewed studies with standardized analytical methods (e.g., HPLC, LC-MS) .

- Extrapolate data from organophosphate class studies while noting structural differences .

Q. How can researchers validate analytical methods for quantifying this compound in complex mixtures?

Employ spike-and-recovery experiments using internal standards (e.g., deuterated analogs). Validate via:

- Linearity : Calibration curves (R² > 0.99) across expected concentration ranges.

- Precision : ≤5% RSD for triplicate measurements .

- Sensitivity : Limit of detection (LOD) ≤ 0.1 µg/mL via LC-MS .

Q. What ethical and reporting considerations apply to studies involving this compound?

- Disclose synthetic byproducts and purification methods (e.g., column chromatography solvents) to ensure reproducibility .

- Adhere to ACS Ethical Guidelines for data transparency, especially when reporting environmental toxicity .

Q. Methodological Guidance

- Literature Review : Use databases like SciFinder and Reaxys with search terms "this compound + synthesis" or "phosphonate esters + mechanism" .

- Experimental Design : Frame hypotheses using PICO (Population, Intervention, Comparison, Outcome) for comparative studies (e.g., solvent effects on reaction yield) .

Propriétés

IUPAC Name |

ethyl 2-diethoxyphosphorylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSRWCMAJISCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958163 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3699-66-9 | |

| Record name | Triethyl 2-phosphonopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl 2-phosphonopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 2-phosphonopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.